5-(4-Carboxyphenyl)-2-fluorophenol
Description
5-(4-Carboxyphenyl)-2-fluorophenol is a phenolic derivative featuring a fluorine atom at the ortho position (relative to the hydroxyl group) and a 4-carboxyphenyl substituent at the para position. The compound combines the electronic effects of fluorine (electron-withdrawing) and the carboxylic acid group (polar, acidic), making it a candidate for applications in medicinal chemistry, material science, and organic synthesis.
Properties
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSJORZEPPGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684257 | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-65-5 | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-carboxyphenylboronic acid as a starting material, which undergoes a Suzuki coupling reaction with 2-fluorophenol under palladium-catalyzed conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(4-Carboxyphenyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The carboxyl and phenol groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 5-(4-Carboxyphenyl)-2-fluorophenol with related compounds from the evidence:
Key Observations:
- Electronic Effects: Fluorine and carboxylic acid groups in the target compound enhance electrophilicity and polarity compared to non-fluorinated or non-acidic analogs (e.g., 5-(4-Carboxyphenyl)-2-furancarbonitrile in ).
- Acidity: The phenolic -OH (pKa ~10) and carboxylic acid (pKa ~4.5) groups in the target compound provide two acidic protons, unlike 5-(4-Fluorophenyl)-2-hydroxybenzoic acid (), which has a stronger carboxylic acid (pKa ~2.9) and a weaker phenolic -OH.
Key Observations:
- Fluorinated aromatic systems (e.g., 5-(4-Fluorophenyl)-2-hydroxybenzoic acid in ) often require palladium-catalyzed cross-coupling or directed ortho-metalation for regioselective fluorination.
- Lower yields in heterocyclic analogs (e.g., 12–35% in ) suggest steric and electronic challenges in introducing bulky substituents like carboxyphenyl groups.
Physicochemical Properties
Inferred data for the target compound vs. analogs:
| Property | 5-(4-Carboxyphenyl)-2-fluorophenol | 5-(4-Fluorophenyl)-2-hydroxybenzoic acid | 5-(4-Cyanophenyl)-2-fluorobenzoic acid |
|---|---|---|---|
| Molecular Weight | ~262 g/mol | ~262 g/mol | ~255 g/mol |
| Solubility | Moderate in polar solvents | High (due to -COOH and -OH) | Low (lipophilic -CN group) |
| Melting Point | ~200–220°C (estimated) | ~250°C (decomposes) | ~180–200°C |
| LogP | ~2.5 (predicted) | ~1.8 | ~3.0 |
Key Observations:
- The carboxyphenyl group increases water solubility compared to cyanophenyl analogs ().
- Fluorine reduces basicity and enhances metabolic stability, as seen in CFTR inhibitors like CFTRinh-172 ().
Key Inferences for Target Compound:
- The fluorine and carboxyphenyl groups may synergize to improve binding to biological targets (e.g., kinases, ion channels).
- Potential applications in drug design, leveraging acidity for pH-dependent targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
